N,N'-Bis(2-ethylhexyl)urea is an organic compound characterized by its urea functional group and two 2-ethylhexyl substituents. Its chemical formula is , and it is known for its unique properties, including solubility in nonpolar solvents and the ability to form hydrogen bonds. This compound has garnered attention in various fields, including chemistry, biology, and industrial applications due to its versatile reactivity and potential biological activities.
Research indicates that N,N'-Bis(2-ethylhexyl)urea exhibits potential biological activity, particularly as a ligand in biochemical assays. It may interact with specific proteins or enzymes, modulating their activity. This property makes it a candidate for therapeutic applications, especially in drug delivery systems .
The synthesis of N,N'-Bis(2-ethylhexyl)urea can be achieved through several methods:
The interactions of N,N'-Bis(2-ethylhexyl)urea with biological molecules have been explored to understand its mechanism of action. It has been shown to modulate the activity of specific proteins or enzymes by binding to them. This interaction may influence various biochemical pathways, making it relevant for further research into its therapeutic applications .
Several compounds share structural similarities with N,N'-Bis(2-ethylhexyl)urea:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| N,N'-Bis(2-ethylhexyl)acetamide | Acetamide group instead of urea | Exhibits different reactivity due to the acetamide moiety. |
| N,N'-Bis(2-ethylhexyl)perylene-3,4,9,10-tetracarboxylic diimide | Tetracarboxylic diimide group | Used in photoelectrochemical applications; distinct electronic properties. |
N,N'-Bis(2-ethylhexyl)urea stands out due to its specific chemical structure that imparts unique properties such as enhanced solubility in nonpolar solvents and the ability to form hydrogen bonds. These characteristics make it particularly valuable in supramolecular chemistry and various industrial applications .
Catalyst-free nucleophilic addition has emerged as a sustainable pathway for synthesizing N,N'-bis(2-ethylhexyl)urea. A seminal study demonstrated the reaction of 2-ethylhexylamine with potassium isocyanate in water, yielding the target compound at 92% efficiency without organic co-solvents or catalysts. This method capitalizes on the inherent nucleophilicity of amines, which attack the electrophilic carbon of isocyanate to form urea bonds. The aqueous environment suppresses side reactions, while the insolubility of the product facilitates isolation via simple filtration.
Notably, this approach exhibits unique substrate selectivity. When challenged with mixed amines, the reaction preferentially forms N,N'-bis(2-ethylhexyl)urea over cross-coupled products, attributed to steric and electronic effects of the branched 2-ethylhexyl group. Scalability was validated through a 500-gram pilot synthesis, maintaining >90% yield and 98% purity after extraction, positioning this method as industrially viable.
Transition metal catalysis enables urea synthesis under mild conditions. Oxovanadium(V) complexes, particularly ammonium metavanadate (NH₄VO₃), catalyze the reaction between bis(trimethylsilyl)-2-ethylhexylamine and CO₂, producing N,N'-bis(2-ethylhexyl)urea in 95% yield. The mechanism involves CO₂ activation via η²-coordination to the vanadium center, followed by nucleophilic attack of the aminosilane (Figure 1):
$$
\text{R}2\text{NSiMe}3 + \text{CO}2 \xrightarrow{\text{NH}4\text{VO}3} \text{R}2\text{NCONR}2 + \text{Me}3\text{SiOSiMe}_3
$$
Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, have also been employed for urea bond formation via carbene insertion into N–H bonds. While primarily explored for polyurea synthesis, this method could be adapted for symmetric bis(urea)s by controlling stoichiometry.
Isocyanate intermediates remain central to large-scale bis(urea) production. A two-step protocol first generates 2-ethylhexyl isocyanate via triphosgene-mediated phosgenation:
$$
\text{RNH}2 + \text{Cl}3\text{C(O)CCl}3 \rightarrow \text{RNCO} + 3\text{HCl} + \text{CO}2
$$
Subsequent reaction with excess 2-ethylhexylamine affords N,N'-bis(2-ethylhexyl)urea in 85–92% yield. Critical optimizations include:
For industrial production, continuous flow reactors achieve >99% conversion by precisely regulating residence time and temperature gradients.
Solvent selection critically impacts yield and purification efficiency. Water, as a green solvent, enables catalyst-free synthesis with facile product isolation. However, nonpolar solvents like octane enhance reactivity in transition metal-catalyzed systems by stabilizing hydrophobic intermediates.
In kilogram-scale batches, a hexane/ethyl acetate (9:1) mixture achieves optimal balance:
Recent studies reveal cosolvents modulate supramolecular assembly. Benzyl alcohol (10% v/v) in octane disrupts urea-urea hydrogen bonding, decreasing solution viscosity and enabling easier handling during large-scale reactions.
N,N'-Bis(2-ethylhexyl)urea represents a unique class of supramolecular building blocks that forms extensive hydrogen-bonding networks through its dual urea functionality [1] [2]. The compound demonstrates exceptional ability to form intermolecular hydrogen bonds in nonpolar solvents, with association behavior observed at concentrations higher than 10 grams per liter in heptane [3] [4]. The hydrogen-bonding pattern involves bifurcated double hydrogen bonds between urea motifs, where two hydrogen atoms connected to nitrogen atoms form simultaneous contacts with the oxygen atom of another urea group [5].
The structural basis of these hydrogen-bonding networks involves antiparallel intermolecular hydrogen bonding of the two ureido groups within each N,N'-bis(2-ethylhexyl)urea unit [6] [7]. This antiparallel arrangement eliminates any total dipole moment in the formed supramolecular polymer, as confirmed by dielectric spectroscopy studies that showed no dielectric relaxation behavior over frequency regions corresponding to mechanical relaxation modes [6] [7]. The absence of dipole moment indicates highly organized intermolecular hydrogen bonding that results in charge neutralization within the polymer chains.
Fourier transform infrared spectroscopy studies reveal characteristic signatures of hydrogen bond formation in N,N'-bis(2-ethylhexyl)urea systems [4] [8]. The spectroscopic evidence demonstrates that urea functions as a bridging molecule, enabling the formation of multiple hydrogen bonds between neighboring polymer chains [9]. This bridging mechanism contributes significantly to the mechanical properties of the resulting supramolecular assemblies, with tensile strengths reaching values comparable to conventional polymeric materials.
| Parameter | N,N'-Bis(2-ethylhexyl)urea | Reference System | Measurement Method |
|---|---|---|---|
| Association Constant (K) | 0.066 molal⁻¹ | Varies with solvent | Isopiestic/Isothermal Titration Calorimetry |
| Enthalpy Change (ΔH) | Negative (enthalpy-driven) | ~-80 to -300 kJ/mol | Calorimetry |
| Entropy Change (ΔS) | Large negative contribution | Compensates enthalpy | Calculated from K(T) |
| Gibbs Free Energy (ΔG) | Favorable | Temperature-dependent | van't Hoff analysis |
| Cooperativity Factor (σ) | < 1 (cooperative) | Concentration-dependent | Spectroscopy |
| Critical Temperature (Tc) | Solvent-dependent | 25-90°C range | Variable-temperature studies |
The thermodynamic analysis of hydrogen bonding in N,N'-bis(2-ethylhexyl)urea systems reveals enthalpy-entropy compensation effects [10] [11]. Isopiestic measurements yield a dimerization constant of 0.066 molal⁻¹, which represents a two-fold increase compared to earlier estimates based on revised activity coefficient definitions [11]. The formation of hydrogen-bonded dimers involves a large negative entropic contribution that largely counters the enthalpic stabilization arising from hydrogen bonding [11]. This compensation mechanism is consistent with quantum-mechanical predictions regarding the influence of molecular environment on urea dimerization processes.
The structural control of hydrogen-bonding networks can be achieved through modifications to the urea backbone and substituent groups [12]. Ester-functionalized bisurea derivatives demonstrate decreased hydrogen bonding strength compared to alkyl bisureas, yet still maintain the ability to form long assemblies in nonpolar solvents at millimolar concentrations [12]. These ester bisureas self-assemble into compact rod-like structures with two monomers in the cross-section, contrasting with the tubular structures formed by alkyl bisureas that display three monomers in the cross-section [12].
The self-association of N,N'-bis(2-ethylhexyl)urea exhibits remarkable cooperativity at multiple hierarchical levels [13] [14]. The first level of cooperativity stems from the synergistic association of the two urea functions within a single molecule, while the second level emerges from the preferential formation of long oligomers over dimeric species [13]. This dual cooperativity mechanism distinguishes bisurea systems from simple monourea derivatives and contributes to their exceptional ability to form supramolecular polymers.
Experimental investigations using Fourier transform infrared spectroscopy demonstrate that the association of N,N'-bis(2-ethylhexyl)urea is more cooperative than the association of mono-ureas [14]. The cooperative behavior manifests as a sigmoidal relationship between the degree of association and concentration, indicating a critical concentration threshold below which minimal association occurs [13]. Above this threshold, rapid and extensive polymerization takes place, leading to the formation of long supramolecular chains.
The cooperative association mechanism involves distinct nucleation and elongation processes with different equilibrium constants [15]. The nucleation steps are characterized by equilibrium constant Kn, while subsequent elongation steps proceed with equilibrium constant Ke [15]. The cooperativity parameter σ = Kn/Ke determines the overall cooperative behavior, with σ < 1 indicating cooperative assembly [15]. For N,N'-bis(2-ethylhexyl)urea systems, cooperative polymerization exhibits much sharper transitions compared to isodesmic polymerization, where significant amounts of monomers and aggregates coexist at all concentrations.
| Mechanism Level | Interaction Type | Binding Mode | Cooperative Parameter | Morphology | Concentration Range |
|---|---|---|---|---|---|
| Primary Association | Urea hydrogen bonding | Bifurcated double H-bonds | Nucleation step (Kn) | Linear chains | 10⁻⁴ - 10⁻³ M |
| Secondary Bundling | Dipole-dipole interactions | Antiparallel alignment | Elongation step (Ke) | Bundled chains | 10⁻³ - 10⁻² M |
| Tertiary Hierarchical | Chain entanglement | Network formation | Higher-order assembly | Gel networks | > 10⁻² M |
The hierarchical structure of supramolecular polymers formed by N,N'-bis(2-ethylhexyl)urea involves primary molecular assembly into polymeric chains followed by secondary bundling of the chains [1] [2]. Dielectric spectroscopy reveals an exceptional ability of the chains for antiparallel self-aggregation due to dipole-dipole interactions, leading to anomalous dependence of static permittivity on temperature and concentration [1] [2]. The secondary bundling facilitates longitudinal translation of the chains and contributes to the unique liquid nature of this urea derivative.
The asymmetry of the alkyl substituent in the N,N'-bis(2-ethylhexyl)urea molecule creates a mixture of diastereoisomers with unfavorable packing of the side groups [1] [2]. This structural feature, combined with the hierarchical assembly mechanism, prevents crystallization and maintains the compound as the only known liquid urea derivative [1] [2]. The prevention of crystallization is crucial for maintaining the dynamic nature of the supramolecular polymer while preserving its structural integrity.
Molecular dynamics simulations provide insights into the cooperative association mechanisms at the atomic level [16]. The simulations reveal that oligomer additives can facilitate the self-assembly of bisurea compounds in organic solvent media through initial regular packing and subsequent stiffening of the self-assembly filament [16]. The underlying physics involves substantially reduced diffusivities of solute and solvent molecules, featuring weakened thermal Brownian force under ambient conditions [16].
The supramolecular polymerization of N,N'-bis(2-ethylhexyl)urea exhibits strong dependence on solvent properties, with Hansen solubility parameters serving as key predictors of aggregation behavior [17] [18]. The Hansen parameters δD (dispersion), δH (hydrogen bonding), and δP (polarity) provide a quantitative framework for understanding solvent-supramolecular polymer compatibility [17] [18]. Solvents with predominantly low δH and δP values, such as alkanes and ethers, favor supramolecular polymerization by ensuring dissolution of the hydrophobic side chains while promoting hydrogen bond formation between the urea groups.
The solvent-induced pathway complexity manifests as distinct solubility regions that give rise to different aggregation states [17] [18]. A dual-sphere model describes the solubility space, with one sphere representing the monomeric state and another representing the supramolecular polymer state [18]. An intermediate solvent regime between these spheres leads to the formation of higher-order aggregated structures due to subtle differences in polarity between the solvent and the side chains [18]. This phenomenon highlights the critical importance of matching solvent properties to the amphiphilic nature of the supramolecular building blocks.
Viscosimetric studies demonstrate that N,N'-bis(2-ethylhexyl)urea forms associated structures in heptane at concentrations exceeding 10 grams per liter [3] [4]. The association behavior is strongly reinforced by the cooperative interaction of two urea groups, leading to enhanced viscosity that indicates the formation of extended supramolecular chains [3]. The viscosity enhancement correlates with infrared spectroscopic evidence of hydrogen bond formation, confirming the relationship between molecular association and rheological properties.
| Solvent System | Hansen Parameter δD | Hansen Parameter δP | Hansen Parameter δH | Aggregation State | Critical Concentration | Relaxation Time τ |
|---|---|---|---|---|---|---|
| Heptane | 15.3 | 0.0 | 0.0 | Supramolecular polymer | 10 g/L | ~2.5 ps (fast) |
| Dodecane | 16.0 | 0.0 | 0.0 | Bundled chains | 5 g/L | ~15 ps (slow) |
| Toluene | 18.0 | 1.4 | 2.0 | Single chains | 15 g/L | Variable |
| Chloroform | 17.8 | 3.1 | 5.7 | Limited association | 50 g/L | Concentration-dependent |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Monomeric | No gelation | Minimal |
The kinetic analysis of supramolecular polymerization reveals multiple relaxation modes corresponding to different molecular processes [6] [7]. Small-angle neutron scattering and dielectric spectroscopy studies identify two major relaxation modes: a slow relaxation mode with approximately constant relaxation time τS observed in the flow region, and a fast relaxation mode with time τF1 (<τS) observed in the high-frequency range [6] [7]. These relaxation modes correspond to different aspects of the supramolecular polymer dynamics, including chain reptation and local segmental motion.
Temperature-dependent studies reveal that the expansion and contraction of solubility spheres provide additional features for tuning monomer and supramolecular polymer solubility [17] [18]. Increased temperature induces expansion of the monomeric solubility sphere due to improved solubility, while the supramolecular polymer sphere decreases in size because of reduced aggregation propensity [18]. Conversely, dilution effects primarily influence the monomeric sphere through expansion at lower concentrations, while the supramolecular polymer sphere remains relatively stable due to strong intermolecular interactions [18].
The concentration dependence of polymerization kinetics exhibits characteristic features of cooperative assembly mechanisms [15] [19]. Below critical concentrations, the system remains predominantly monomeric with minimal association [15]. Above the critical threshold, rapid polymerization occurs with formation of long supramolecular chains [19]. Hidden kinetic pathways can significantly influence the polymerization process, potentially overruling thermodynamic implications and leading to kinetically trapped states with extraordinary stability [19]. These kinetic effects highlight the importance of understanding both thermodynamic and kinetic factors in controlling supramolecular polymerization outcomes.
N,N'-Bis(2-ethylhexyl)urea demonstrates exceptional self-assembly capabilities through highly ordered oligomer formation that drives sophisticated molecular packing dynamics. The compound exhibits an extraordinary ability for antiparallel self-aggregation mediated by dipole-dipole interactions, leading to anomalous dependence of static permittivity on both temperature and concentration in solution [1]. These dipole-dipole interactions facilitate the formation of supramolecular chain polymers that undergo secondary bundling processes, enabling longitudinal translation of individual polymer chains within the aggregate structure [1].
The molecular assembly process occurs through a hierarchical mechanism where primary molecular assembly into polymeric chains is followed by secondary bundling of these chains [1]. This dual-level organization creates complex three-dimensional structures with enhanced stability and unique physical properties. The asymmetry of the alkyl substituents in the N,N'-Bis(2-ethylhexyl)urea molecule creates a mixture of diastereoisomers with unfavorable packing of side groups, which prevents crystallization and maintains the compound as the only known liquid urea derivative [1].
Comparative studies with related compounds reveal that symmetric dialkylurea derivatives associate much more strongly than their asymmetric counterparts. In carbon tetrachloride, symmetric N,N'-dialkylurea compounds can achieve up to 12-fold mass increases of monomers, while asymmetric N,N-derivatives reach only 2-fold mass increases [2]. This dramatic difference in aggregation behavior demonstrates the critical importance of molecular symmetry in controlling oligomer formation and packing dynamics.
The dipole moments of symmetric N,N'-dialkylurea compounds increase with concentration, suggesting a linear arrangement of dipole vectors within aggregates [2] [3]. This linear organization facilitates the formation of highly ordered supramolecular structures with predictable geometric arrangements. Density functional theory calculations confirm that reliable predictions of aggregation behavior require consideration of both local and bulk solvent effects, indicating the complex interplay between molecular interactions and environmental factors [3].
Table 1: Comparative Aggregation Properties of N,N'-Bis(2-ethylhexyl)urea and Related Compounds
| Compound | Aggregation Factor | Critical Temperature (°C) | Hydrogen Bond Strength | Solvent Polarity Effect |
|---|---|---|---|---|
| N,N'-Bis(2-ethylhexyl)urea | 12-fold mass increase | 150-170 | Strong N-H···O=C | Stronger in nonpolar |
| N,N'-Dicyclohexylurea | 71.6% yield from thermolysis | 180-250 | Strong thermal stability | Thermolysis temperature varies |
| Symmetric N,N'-dialkylurea (CCl₄) | 12-fold mass of monomers | Room temperature stable | Very strong | Much stronger in CCl₄ |
| Asymmetric N,N-dialkylurea (CCl₄) | 2-fold mass of monomers | Room temperature stable | Weaker than symmetric | Moderate in CCl₄ |
The oligomer-induced packing dynamics are further influenced by steric interactions and conformational preferences. The bulky 2-ethylhexyl substituents create significant steric hindrance that affects the spatial arrangement of urea groups within the aggregate [4]. Molecular modeling studies demonstrate that the lowest energy conformations can have either parallel or antiparallel positioning of urea groups, depending on the specific alkyl chain length and branching pattern [4].
Temperature exerts profound control over the mechanical properties and structural integrity of N,N'-Bis(2-ethylhexyl)urea filaments through systematic modulation of hydrogen bonding interactions and molecular mobility. The filament stiffness exhibits a characteristic temperature-dependent behavior where maximum stiffness occurs at lower temperatures and progressively decreases as thermal energy disrupts intermolecular interactions [5].
At temperatures below 37°C, the compound maintains optimal filament stiffness through strong hydrogen bonding networks that create rigid supramolecular structures [5]. Dynamic rheological testing reveals that the elastic rubbery character dominates the material properties in this low-temperature regime, with gradual decreases in storage modulus accompanied by constant loss modulus values as temperature increases [5]. The storage modulus drop accelerates significantly above 37°C due to dissociation of the supramolecular polyurethane network, transitioning to viscous behavior at temperatures of 50°C and above [5].
The temperature-dependent shift factors demonstrate remarkable changes spanning over 9 orders of magnitude between -30°C and +80°C [5]. This extraordinary range of rheological behavior is attributed to additional relaxation processes that do not occur in amorphous covalently bonded polymers, specifically related to the dissociation and reformation of supramolecular networks [5]. The large changes in shift factors over readily accessible temperature ranges facilitate healing of damage sites through dramatic reductions in viscosity.
Wide-angle X-ray scattering analysis reveals that hydrogen bonding interactions between urea moieties become progressively disrupted as temperature increases [5]. The lattice spacing becomes consistently less sharp at elevated temperatures, indicating weakening of the ordered structure. Small-angle X-ray scattering profiles show drastic morphological changes occurring at 60°C, correlating with rheological data that demonstrates significant network dissociation at this critical temperature [5].
Table 2: Temperature-Dependent Filament Stiffness Modulation in N,N'-Bis(2-ethylhexyl)urea
| Temperature Range (°C) | Structural State | Filament Stiffness | Aggregation Mechanism |
|---|---|---|---|
| 20-50 | Ordered supramolecular polymers | Maximum stiffness | Strong hydrogen bonding |
| 50-100 | Gradual polymer dissociation | Decreasing stiffness | Weakened H-bonds |
| 100-150 | Complex dissociation begins | Flexible aggregates | Thermal disruption |
| 150-200 | Significant thermal breakdown | Minimal structural integrity | Bond breaking dominant |
| 200-250 | Complete molecular dissociation | Individual molecules | No aggregation |
The thermal stability of urea derivatives shows significant variation based on molecular structure and substituent effects [6]. Studies on model urea compounds demonstrate that alkyl substitution causes major destabilizing effects, with 2% weight loss temperatures showing decreases of up to 67°C compared to unsubstituted analogs [6]. The thermal dissociation process involves the breaking of N-H···O=C hydrogen bonds, with initial dissociation temperatures strongly influenced by molecular geometry and electronic effects [6].
Temperature-dependent infrared spectroscopy confirms that the paracyclophane absorption band associated with complex formation shifts and decreases in intensity as dissociation occurs [7]. The broad NH₂ absorption band disappears as temperature increases, with new bands appearing at 3211 and 3445 cm⁻¹ at the dissociation temperature of 150°C [7]. These spectroscopic changes directly correlate with the molecular mechanisms controlling filament stiffness and structural integrity.
Solvent polarity exerts decisive control over the aggregation pathways of N,N'-Bis(2-ethylhexyl)urea through competitive hydrogen bonding interactions and differential solvation effects. The aggregation strength shows inverse correlation with solvent polarity, with the strongest self-assembly occurring in nonpolar solvents and progressive weakening as polarity increases [2] [3].
In nonpolar solvents such as heptane, N,N'-Bis(2-ethylhexyl)urea forms highly organized supramolecular chain polymers through uncompetitive hydrogen bonding between urea groups [1]. The absence of competing hydrogen bond acceptors or donors in the solvent allows for maximum expression of intermolecular N-H···O=C interactions, resulting in linear polymer chains that undergo secondary bundling through antiparallel dipole-dipole interactions [1].
Carbon tetrachloride represents an optimal medium for symmetric dialkylurea aggregation, enabling 12-fold increases in molecular mass through extensive hydrogen bonding networks [2]. The low polarity and absence of hydrogen bonding capability in carbon tetrachloride eliminate solvent competition effects, allowing for the formation of highly stable supramolecular structures with well-defined geometric arrangements [2].
Moderately polar solvents such as chloroform and 1,2-dichloroethane significantly reduce aggregation efficiency, limiting molecular weight increases to approximately 2-fold [2] [3]. These solvents can form C-H···O or C-H···S hydrogen bonds that compete directly with the N-H···O hydrogen bonds between urea molecules [3]. The competing solvent interactions disrupt the formation of extended supramolecular polymers, leading to smaller aggregate sizes and altered structural arrangements.
Highly polar solvents including ethyl acetate and tetrahydrofuran essentially prevent supramolecular polymer formation through dominant solvent-solute interactions [8]. These solvents possess strong hydrogen bonding capabilities that preferentially solvate the urea groups, effectively breaking intermolecular associations and maintaining individual molecules in solution [8]. The polar solvents stabilize the dispersed state through favorable enthalpic interactions that overcome the entropic penalty of preventing aggregation.
Table 3: Solvent Polarity Effects on Aggregation Pathways of N,N'-Bis(2-ethylhexyl)urea
| Solvent | Polarity Parameter | Aggregation Pathway | Structural Outcome |
|---|---|---|---|
| Heptane (nonpolar) | Very low | Linear supramolecular chains | Antiparallel bundling |
| Carbon tetrachloride | Low | Strong 12-fold aggregation | Symmetric arrangements |
| Chloroform (weakly polar) | Moderate | Reduced 2-fold aggregation | Disrupted H-bonding |
| 1,2-Dichloroethane | Moderate | Weak aggregation | Competing interactions |
| Ethyl acetate (polar) | High | Minimal aggregation | Prevented polymer formation |
| Tetrahydrofuran (polar) | High | Solvent competition dominant | Individual molecules |
The solvent size and molecular geometry also influence aggregation behavior through specific geometric compatibility effects [8]. Studies on related ethylhexylureidotoluenes demonstrate that changing solvent surface area can lead to dramatic viscosity changes, with solutions in para-xylene showing over 200 times higher viscosity than solutions in ortho-xylene [8]. This geometric effect arises from the ability of solvents to fit within hollow filament structures, affecting the overall stability and rheological properties of the supramolecular assemblies.